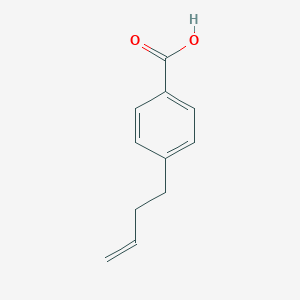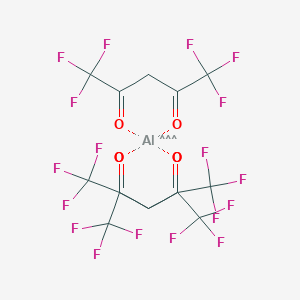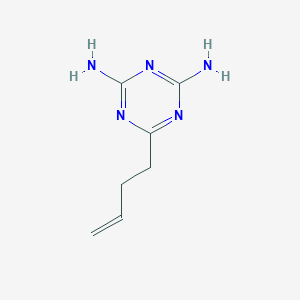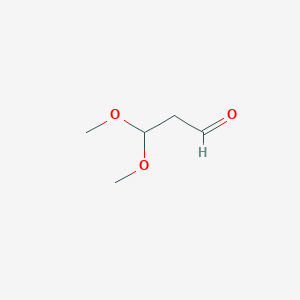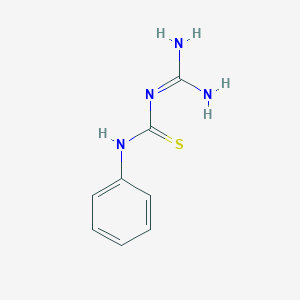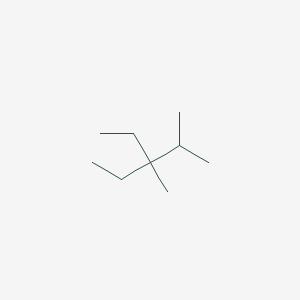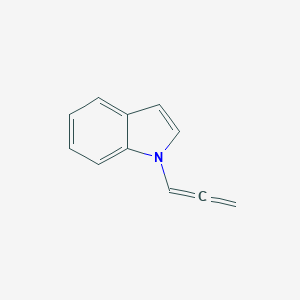
Butoxyethoxydimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxyethoxydimethylsilane is an organic silicon compound that is widely used in scientific research. It is a colorless, clear liquid that is soluble in water and has a low vapor pressure. This compound is used as a coupling agent in the synthesis of various organic compounds and is also used as a surface modifier in the production of coatings and adhesives.
Mécanisme D'action
Butoxyethoxydimethylsilane acts as a coupling agent by reacting with the functional groups of two different molecules, forming a covalent bond between them. This reaction is known as a condensation reaction. The covalent bond formed between the two molecules increases the stability of the compound and improves its properties.
Biochemical and Physiological Effects:
Butoxyethoxydimethylsilane has no known biochemical or physiological effects. It is considered to be a non-toxic compound and is not known to cause any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
Butoxyethoxydimethylsilane is a versatile compound that can be used in a wide range of lab experiments. It is easy to handle and has a low toxicity. However, it is important to use this compound in a well-ventilated area as it has a low vapor pressure and can form explosive mixtures with air.
Orientations Futures
There are several future directions for the use of butoxyethoxydimethylsilane in scientific research. One area of interest is the development of functionalized silica nanoparticles for drug delivery and imaging. Another area of interest is the use of this compound as a surface modifier in the production of coatings and adhesives. Further research is needed to explore the full potential of this versatile compound in various scientific applications.
In conclusion, butoxyethoxydimethylsilane is a useful compound in scientific research due to its versatility and ease of use. It is used as a coupling agent in the synthesis of various organic compounds and as a surface modifier in the production of coatings and adhesives. Further research is needed to explore the full potential of this compound in various scientific applications.
Méthodes De Synthèse
Butoxyethoxydimethylsilane is synthesized by the reaction of dimethyldichlorosilane with butoxyethanol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The product is purified by distillation and is obtained as a clear liquid.
Applications De Recherche Scientifique
Butoxyethoxydimethylsilane is used in scientific research as a coupling agent in the synthesis of various organic compounds. It is also used as a surface modifier in the production of coatings and adhesives. This compound is used in the preparation of functionalized silica nanoparticles, which have applications in drug delivery and imaging.
Propriétés
Numéro CAS |
18246-71-4 |
|---|---|
Nom du produit |
Butoxyethoxydimethylsilane |
Formule moléculaire |
C8H20O2Si |
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
butoxy-ethoxy-dimethylsilane |
InChI |
InChI=1S/C8H20O2Si/c1-5-7-8-10-11(3,4)9-6-2/h5-8H2,1-4H3 |
Clé InChI |
LYXUVLCTCDPUQO-UHFFFAOYSA-N |
SMILES |
CCCCO[Si](C)(C)OCC |
SMILES canonique |
CCCCO[Si](C)(C)OCC |
Autres numéros CAS |
18246-71-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



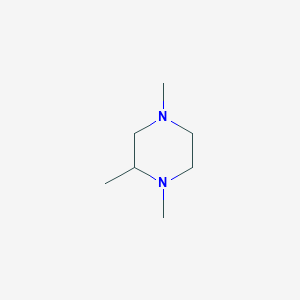

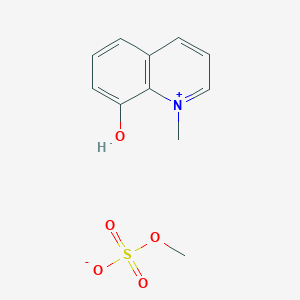

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
